![molecular formula C22H30ClNO2 B13514117 {3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine: YFE95708 , is a complex organic compound with a unique structure. Let’s break it down:
- The 3-[(3-Chlorophenyl)methyl]pentan-3-yl portion consists of a pentyl (5-carbon) chain with a chlorophenyl group attached.
- The [2-(3,4-dimethoxyphenyl)ethyl]amine part features an ethylamine group linked to a 3,4-dimethoxyphenyl moiety.
Méthodes De Préparation
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, we can infer potential methods based on its structure. One approach involves the condensation of the corresponding ketone and amine precursors. Further research is needed to validate this pathway.
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed. Researchers may explore alternative strategies to synthesize YFE95708 efficiently.
Analyse Des Réactions Chimiques
Reactivity:: YFE95708 likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify functional groups.
Reduction: Reduction reactions may alter the amine or phenyl moieties.
Substitution: Substituents can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogenation using chlorine or bromine.
Major Products:: The specific products resulting from these reactions would depend on reaction conditions and regioselectivity. Further experimental data are necessary to confirm the outcomes.
Applications De Recherche Scientifique
YFE95708’s applications span several fields:
Chemistry: It serves as a valuable synthetic intermediate.
Biology: Researchers may explore its interactions with biological systems.
Medicine: Investigate its potential pharmacological properties.
Industry: Possible applications in materials science or catalysis.
Mécanisme D'action
The precise mechanism by which YFE95708 exerts its effects remains an open question. Researchers would need to investigate its molecular targets, binding sites, and signaling pathways.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C22H30ClNO2 |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
3-[(3-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine |
InChI |
InChI=1S/C22H30ClNO2/c1-5-22(6-2,16-18-8-7-9-19(23)14-18)24-13-12-17-10-11-20(25-3)21(15-17)26-4/h7-11,14-15,24H,5-6,12-13,16H2,1-4H3 |
Clé InChI |
QOJNGASZPRSTNE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC1=CC(=CC=C1)Cl)NCCC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



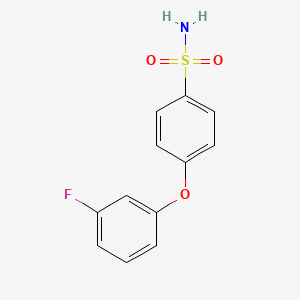
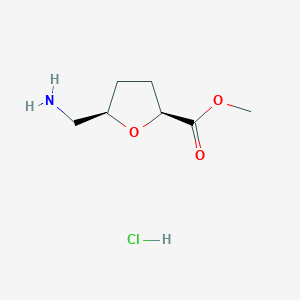
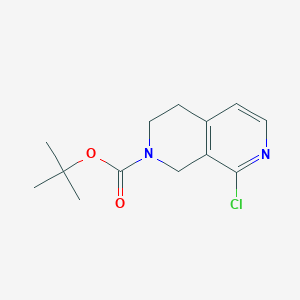
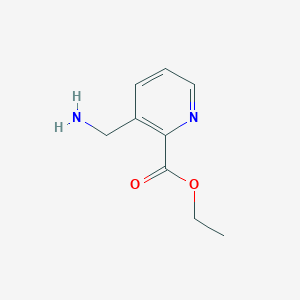
![tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13514059.png)

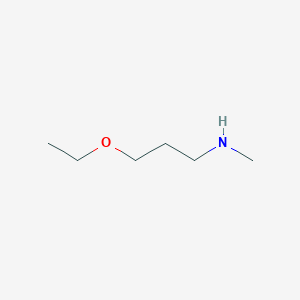
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
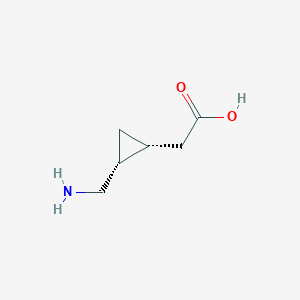
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
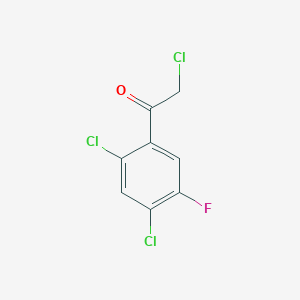
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
